molecular formula C21H22BNO2 B12335514 (2-((Dibenzylamino)methyl)phenyl)boronic acid

(2-((Dibenzylamino)methyl)phenyl)boronic acid

Cat. No.: B12335514
M. Wt: 331.2 g/mol
InChI Key: STJXGJDBICTSLA-UHFFFAOYSA-N
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Description

(2-((Dibenzylamino)methyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is a white crystalline solid at room temperature and is widely used in organic synthesis reactions. This compound is particularly significant due to its role as a ligand in the formation of metal-organic compounds and complexes .

Preparation Methods

The synthesis of (2-((Dibenzylamino)methyl)phenyl)boronic acid typically involves the reaction of boronic acid with a substituted aniline. One common method includes reacting boronic acid with para-dimethylaniline under basic or neutral conditions to form (2-(dimethylamino)phenyl)boronic acid, which is then reacted with dibenzyl alcohol to yield the target compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

(2-((Dibenzylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

(2-((Dibenzylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-((Dibenzylamino)methyl)phenyl)boronic acid primarily involves its ability to act as a ligand in metal-catalyzed reactions. It facilitates the formation of metal-organic complexes, which are crucial intermediates in various catalytic processes. The molecular targets and pathways involved include the coordination of the boronic acid group with metal centers, enabling efficient transmetalation and subsequent bond formation .

Comparison with Similar Compounds

(2-((Dibenzylamino)methyl)phenyl)boronic acid can be compared with other boronic acids such as phenylboronic acid and benzylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to its dibenzylamino substituent, which enhances its ability to act as a ligand in metal-catalyzed reactions . Similar compounds include:

Properties

Molecular Formula

C21H22BNO2

Molecular Weight

331.2 g/mol

IUPAC Name

[2-[(dibenzylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C21H22BNO2/c24-22(25)21-14-8-7-13-20(21)17-23(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-14,24-25H,15-17H2

InChI Key

STJXGJDBICTSLA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CN(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O

Origin of Product

United States

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